1-Chloro-2-methoxy-5-methyl-3-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
1-chloro-2-methoxy-5-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-5-3-6(9)8(13-2)7(4-5)10(11)12/h3-4H,1-2H3 |
InChI Key |
XKPBFVAXBCMARY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloro 2 Methoxy 5 Methyl 3 Nitrobenzene
Direct Electrophilic Aromatic Substitution Approaches
Direct electrophilic aromatic substitution (EAS) is a foundational method for functionalizing aromatic rings. In the context of synthesizing 1-chloro-2-methoxy-5-methyl-3-nitrobenzene, the key step is the introduction of a nitro group onto a pre-existing substituted benzene (B151609) ring.
The most direct EAS route to the target compound involves the nitration of a suitable precursor, 1-chloro-2-methoxy-4-methylbenzene . Electrophilic nitration is a well-established reaction, typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.comscirp.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. nih.gov
The reaction conditions, such as temperature and reaction time, must be carefully controlled. The presence of activating groups on the benzene ring (like methoxy (B1213986) and methyl) makes the ring highly susceptible to electrophilic attack, often allowing for milder reaction conditions compared to the nitration of unsubstituted benzene. libretexts.org However, the combination of multiple substituents also increases the complexity and the potential for side reactions if conditions are too harsh.
The primary challenge in the nitration of a polysubstituted benzene is controlling the position of the incoming nitro group, a concept known as regioselectivity. The existing substituents on the aromatic ring dictate the position of further substitution. youtube.com Substituents are broadly classified as activating or deactivating and as ortho-, para-, or meta-directing.
In the precursor, 1-chloro-2-methoxy-4-methylbenzene, the directing effects of the three substituents must be considered:
Methoxy group (-OCH₃): A strongly activating group that directs incoming electrophiles to the ortho and para positions.
Methyl group (-CH₃): An activating group that also directs ortho and para.
Chlorine atom (-Cl): A deactivating group that, counterintuitively, directs ortho and para. libretexts.org
The final position of the nitro group is determined by the interplay of these effects. The powerful activating nature of the methoxy group is the dominant directing influence. The positions ortho to the methoxy group are C1 and C3. The C1 position is already occupied by the chlorine atom. Therefore, the primary site for electrophilic attack is the C3 position. The methyl group at C4 further activates the ring and its ortho position (C3), reinforcing the directing effect of the methoxy group. While the chlorine at C1 is an ortho, para-director, its deactivating nature makes it a weaker director compared to the methoxy and methyl groups. Thus, nitration is strongly favored at the C3 position, leading to the desired product, this compound.
Interactive Table: Directing Effects of Substituents on the Precursor
| Substituent | Position | Type | Directing Effect |
|---|---|---|---|
| -OCH₃ | C2 | Activating | Ortho, Para |
| -CH₃ | C5 | Activating | Ortho, Para |
| -Cl | C1 | Deactivating | Ortho, Para |
Nucleophilic Aromatic Substitution (SNAr) Routes
An alternative strategy for synthesizing substituted aromatics is Nucleophilic Aromatic Substitution (SNAr). This reaction pathway is fundamentally different from EAS, as it involves a nucleophile attacking an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com For an SNAr reaction to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org
A plausible SNAr strategy to form this compound could involve the displacement of a halide by a methoxide (B1231860) nucleophile (e.g., from sodium methoxide). A suitable starting material for this approach would be a dihalonitrobenzene derivative, such as 1,2-dichloro-5-methyl-3-nitrobenzene .
In this scenario, the nitro group at C3 strongly activates the chlorine atoms at the ortho (C2) and para (C1) positions for nucleophilic attack. The methoxide ion (CH₃O⁻) would preferentially attack the carbon bearing one of the chlorine atoms. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex before expelling the chloride ion to restore aromaticity. libretexts.orgyoutube.com The choice between displacement at C1 or C2 would be influenced by steric factors and the precise electronic environment, but this route presents a viable alternative to electrophilic nitration. SNAr reactions are often facilitated by polar aprotic solvents like DMSO or DMF. researchgate.netnih.gov
While halogens are the most common leaving groups in SNAr reactions, under certain conditions, a nitro group can also be displaced by a strong nucleophile. This is less common because the C-N bond is strong. However, if the ring is highly activated by other electron-withdrawing groups, and a potent nucleophile is used, displacement of a nitro group can occur. For the synthesis of the target compound, this would likely involve a precursor such as 1-chloro-2,3-dinitro-5-methylbenzene . A methoxide nucleophile could potentially displace the nitro group at the C2 position. This pathway is generally considered less efficient and more synthetically challenging than halogen displacement.
Multi-step Convergent Syntheses
Often, the most practical approach to synthesizing polysubstituted benzenes is a multi-step convergent synthesis, where different fragments of the molecule are prepared separately and then combined. libretexts.org A logical multi-step synthesis for this compound would involve a sequence of reactions where the order of substituent introduction is critical to ensure the correct final arrangement. libretexts.org
A potential synthetic sequence is as follows:
Chlorination of p-Cresol: The synthesis can begin with 4-methylphenol (p-cresol). Electrophilic chlorination using a reagent like sulfuryl chloride (SO₂Cl₂) would introduce a chlorine atom ortho to the strongly activating hydroxyl group, yielding 2-chloro-4-methylphenol .
Williamson Ether Synthesis: The phenolic hydroxyl group is then converted to a methoxy group. This is typically achieved through a Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., NaOH or K₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace a halide from methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), producing 1-chloro-2-methoxy-4-methylbenzene .
Nitration: The final step is the electrophilic nitration of 1-chloro-2-methoxy-4-methylbenzene, as described in section 2.1. The powerful directing effects of the methoxy and methyl groups ensure that the nitration occurs selectively at the C3 position, yielding the final product, This compound .
This multi-step approach provides excellent control over the regiochemistry at each stage, making it a reliable method for obtaining the desired isomer in high purity.
Interactive Table: Comparison of Synthetic Routes
| Route | Key Reaction | Precursor Example | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct EAS | Electrophilic Nitration | 1-Chloro-2-methoxy-4-methylbenzene | Potentially shorter route | Precursor may not be readily available; requires strict control of regioselectivity. |
| SNAr | Nucleophilic Substitution | 1,2-Dichloro-5-methyl-3-nitrobenzene | Good for electron-poor systems; alternative regiochemical control. | Requires a highly activated precursor; potential for side reactions. |
| Multi-step | Sequential EAS & SN reactions | p-Cresol | High control over isomer formation; starts from simple materials. | Longer reaction sequence; may have lower overall yield. |
Advanced Synthetic Techniques and Process Optimization
Modern synthetic chemistry emphasizes not only the successful creation of target molecules but also the efficiency, safety, and environmental impact of the process.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govnih.gov Chemical reactions are initiated by mechanical energy, and the use of solvents can be minimized. nih.gov
For the synthesis of this compound, key steps like nitration could be significantly enhanced. The nitration of benzene, for example, has been successfully carried out in a microwave reactor. researchgate.net Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently than conventional heating.
Table 2: Comparison of Conventional vs. Microwave-Assisted Nitration (Hypothetical)
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Advantage of Microwave |
| Reaction Time | Several hours (e.g., 3-6 hours) | Minutes (e.g., 5-20 minutes) nih.gov | Drastic time reduction |
| Energy Input | Continuous heating of oil bath | Targeted energy input into the reaction mixture | Higher energy efficiency |
| Yield | Moderate to good (e.g., 65-80%) | Often higher (e.g., 85-95%) nih.gov | Improved process efficiency |
| Byproducts | Potential for more side reactions due to prolonged heating | Cleaner reaction profile, fewer byproducts | Simplified purification |
This table is illustrative, based on general findings in microwave-assisted organic synthesis. nih.govresearchgate.net
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.comrjpn.org The principles of green chemistry provide a framework for making synthesis more sustainable. rroij.com
Key green chemistry principles applicable to the synthesis of this compound include:
Waste Prevention: Designing a synthetic route that minimizes byproducts is preferable to treating waste after it has been created. rjpn.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. rroij.com For instance, addition reactions are inherently more atom-economical than substitution reactions that generate leaving groups as waste.
Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with greener alternatives. rjpn.org Research into performing organic reactions in water, where possible, is a significant area of green chemistry. nih.gov
Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can, in principle, carry out a reaction indefinitely. nih.gov For example, using a solid acid catalyst for nitration instead of stoichiometric amounts of sulfuric acid could be a greener approach. researchgate.net
By integrating these principles, the synthesis of this compound can be optimized not only for yield and purity but also for environmental sustainability.
Chemical Reactivity and Mechanistic Investigations of 1 Chloro 2 Methoxy 5 Methyl 3 Nitrobenzene
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring.
The reactivity of the benzene (B151609) ring in 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene towards electrophiles is a product of the competing effects of its four substituents. These effects can be categorized as either activating or deactivating, and as ortho-, para-, or meta-directing.
Methoxy (B1213986) Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance (+R effect), which outweighs its electron-withdrawing inductive effect (-I effect). It is a powerful ortho- and para-director. libretexts.org
Methyl Group (-CH₃): This is a weakly activating group that donates electron density primarily through an inductive effect (+I effect) and hyperconjugation. It is also an ortho- and para-director. libretexts.org
Nitro Group (-NO₂): This is a strongly deactivating group due to its powerful electron-withdrawing inductive and resonance effects (-I and -R effects). It is a meta-director. scispace.commakingmolecules.com
Regioselectivity: The directing effects of the substituents determine the position of electrophilic attack. The available positions for substitution are C4 and C6.
Attack at C4: This position is ortho to the methyl group and para to the methoxy group. Both of these are activating, ortho, para-directing groups, strongly favoring substitution at this site. It is also meta to the deactivating chloro and nitro groups, which is the preferred orientation for these. Thus, all four substituents electronically favor attack at the C4 position.
Attack at C6: This position is ortho to the methoxy group, which is favorable. However, it is also ortho to the deactivating chloro group, which introduces significant steric hindrance and some electronic deactivation.
Therefore, electrophilic attack is overwhelmingly predicted to occur at the C4 position .
Table 1: Predicted Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence | Predicted Impact on Reactivity |
| -Cl | C1 | -I > +R (Deactivating) | Ortho, Para | Deactivates the ring |
| -OCH₃ | C2 | +R > -I (Activating) | Ortho, Para | Strongly activates the ring |
| -NO₂ | C3 | -I, -R (Strongly Deactivating) | Meta | Strongly deactivates the ring |
| -CH₃ | C5 | +I (Activating) | Ortho, Para | Weakly activates the ring |
Based on the analysis above, specific electrophilic substitution reactions are expected to yield predominantly the C4-substituted product.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a second nitro group. Given the directing effects, the major product would be 1-Chloro-2-methoxy-5-methyl-3,4-dinitrobenzene. The already present deactivating nitro group would necessitate harsh reaction conditions. makingmolecules.com
Halogenation: Reactions with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would lead to the introduction of a halogen atom at the C4 position.
Sulfonation: Fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H) at the C4 position.
Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are sensitive to deactivating groups. The presence of the strong deactivating nitro group is likely to render the ring unreactive towards these reactions, as the nitro group deactivates the ring too strongly for the reaction to proceed. libretexts.org
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strongly electron-withdrawing groups. This reaction proceeds via an addition-elimination mechanism.
The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org These groups are essential for two reasons:
Activation of the Ring: They decrease the electron density of the aromatic ring, making it susceptible to attack by a nucleophile.
Stabilization of the Intermediate: They stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org
In this compound, the nitro group is ortho to the chloro group (the leaving group). This ortho relationship is ideal for activating the ring for SNAr, as the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group. libretexts.org The methoxy and methyl groups, being electron-donating, slightly counteract this activation but the effect of the nitro group is dominant.
The generally accepted mechanism for SNAr reactions on this substrate would involve two steps:
Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the chlorine (C1), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex). The negative charge is delocalized over the aromatic ring and, most importantly, onto the ortho-nitro group. This is typically the rate-determining step of the reaction. nih.gov
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.
The reaction is generally favored by strong nucleophiles and polar aprotic solvents.
The activated nature of the C-Cl bond suggests that this compound would react with a variety of strong nucleophiles.
Amines: Reaction with primary or secondary amines (e.g., ammonia (B1221849), alkylamines, anilines) would lead to the displacement of the chlorine to form the corresponding N-substituted aniline (B41778) derivative. For example, reaction with ammonia would yield 2-methoxy-5-methyl-3-nitroaniline.
Thiols: Thiolates (RS⁻), being strong nucleophiles, would readily displace the chloride to form aryl thioethers.
Alkoxides and Hydroxide (B78521): Nucleophiles like sodium methoxide (B1231860) (NaOCH₃) or sodium hydroxide (NaOH) would replace the chlorine with a methoxy or hydroxyl group, respectively. The reaction with hydroxide would yield 2-methoxy-5-methyl-3-nitrophenol.
Carbanions: Strong carbanions, such as those derived from malonic esters, could also potentially act as nucleophiles in this reaction.
Table 2: Predicted Products of Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophilic Reagent | Nucleophile | Predicted Product |
| Ammonia | NH₃ | 2-Methoxy-5-methyl-3-nitroaniline |
| Sodium Methoxide | CH₃O⁻ | 1,2-Dimethoxy-5-methyl-3-nitrobenzene |
| Sodium Hydroxide | OH⁻ | 2-Methoxy-5-methyl-3-nitrophenol |
| Sodium Thiophenolate | C₆H₅S⁻ | 2-Methoxy-5-methyl-3-nitro-1-(phenylthio)benzene |
Reduction Chemistry of the Nitro Group
The nitro group is a versatile functional group that can undergo reduction to various oxidation states, most commonly to an amino group. This transformation is a cornerstone of synthetic chemistry, providing access to anilines which are valuable precursors for dyes, pharmaceuticals, and other specialty chemicals.
The selective reduction of the nitro group in the presence of other reducible functional groups, such as a chloro-substituent, is a common challenge in organic synthesis. For halogenated nitroaromatics, catalytic hydrogenation is a preferred industrial method due to its efficiency and cleaner reaction profiles compared to chemical reducing agents.
In a process analogous to the hydrogenation of 2-chloro-6-nitrotoluene (B1664060), this compound can be reduced to 3-chloro-2-methoxy-5-methylaniline. The hydrogenation of 2-chloro-6-nitrotoluene to 3-chloro-2-methylaniline (B42847) has been achieved with high selectivity using a palladium-on-carbon (Pd/C) catalyst in solvent-free conditions. This reaction demonstrates that the nitro group can be selectively reduced without significant hydrodechlorination, a common side reaction. The reaction is typically carried out under hydrogen pressure at an elevated temperature. For instance, favorable conditions for the hydrogenation of 2-chloro-6-nitrotoluene were found to be a temperature of 353 K and a hydrogen pressure of 1 MPa, which resulted in a dehalogenation side product yield of less than 1.2%. nbinno.com
Other methods for the reduction of nitro groups in chloro-substituted nitroaromatics include the use of iron powder in the presence of an acid, such as sulfuric acid. This classical method is robust and cost-effective. For example, the synthesis of 2-chloro-6-methylaniline (B140736) can be achieved by the reduction of the corresponding nitro compound with iron powder. rsc.orgnih.gov Photocatalytic methods have also been developed for the selective reduction of nitroarenes. For instance, a CdS/NH2-MIL-125 nanocomposite has been used as a photocatalyst with hydrazine (B178648) hydrate (B1144303) as a hydrogen source to reduce various nitroarenes, including those with chloro substituents, to their corresponding anilines in good yields. learncbse.in
Beyond simple reduction to amines, the nitro group can participate in reductive coupling reactions, leading to the formation of azo or azoxy compounds. These reactions are highly dependent on the reaction conditions, including the reducing agent and the solvent. For instance, the photocatalytic reduction of nitrobenzenes can lead to the formation of azo compounds, particularly in the presence of electron-donating groups on the aromatic ring. learncbse.in
A more complex transformation is the reductive arylation of nitroarenes with chloroarenes to form diarylamines. This has been demonstrated using a palladium catalyst under reducing conditions. The reaction proceeds through the in situ reduction of the nitroarene to an azoarene, which then undergoes a dual N-arylation. This methodology allows for the synthesis of diarylamines with a variety of functional groups. vaia.com While not specifically demonstrated for this compound, this pathway represents a potential route for its conversion to a diarylamine derivative.
Oxidation Reactions and Methoxy Group Transformations
The substituents on the benzene ring of this compound also influence its oxidative chemistry and the reactivity of the methoxy group.
While the aromatic ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nitro group, the methyl group can be susceptible to oxidation under certain conditions. For example, the oxidation of chloromethylbenzenes with aromatic nitro compounds can occur in strongly acidic media like trifluoromethanesulfonic acid, leading to the formation of triarylmethyl cations. rsc.org
The methoxy group (–OCH3) is an electron-donating group that activates the aromatic ring towards electrophilic substitution. rsc.orgnih.govgoogle.com However, in this compound, the strong deactivating effect of the nitro group likely counteracts this activation. The methoxy group itself can undergo transformation, most notably demethylation to a hydroxyl group, which can be achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. This would convert the compound to the corresponding phenol (B47542). The synthesis of nitroanisoles from nitrochlorobenzenes via methoxylation reactions is a known industrial process, highlighting the reactivity at the carbon-chlorine bond under specific conditions. google.com
Photoreactions of Nitrobenzene (B124822) Derivatives
The photochemistry of nitroaromatic compounds is a rich and complex field, involving multiple potential reaction pathways upon absorption of UV light.
The irradiation of chloronitrobenzene derivatives can lead to various transformations. In the presence of a photocatalyst like titanium dioxide (TiO2) and UV light, 4-chloronitrobenzene has been shown to degrade through the action of hydroxyl radicals. iwaponline.com This process can lead to the displacement of the chlorine atom and the nitro group, forming various phenolic compounds. iwaponline.com For chloronitrobenzenes in benzene, irradiation can lead to the formation of biphenyl (B1667301) derivatives through phenylation of the solvent, although chloronitrobenzenes themselves are relatively photostable under these conditions and may instead be slowly reduced in a hydrogen-donating solvent like ethanol. rsc.org
For nitroanisoles, the photochemistry can be influenced by the electronic effects of the substituents. The presence of both a chloro and a nitro group on the benzene ring suggests that photodegradation pathways involving radical species are likely.
The photolysis of nitroaromatic compounds often proceeds through radical mechanisms. Upon photoexcitation, the nitro group can promote the formation of radical species. For instance, the photodegradation of 4-chloronitrobenzene is initiated by hydroxyl radicals in photocatalytic systems. iwaponline.com These highly reactive radicals can attack the aromatic ring, leading to a cascade of reactions that result in the breakdown of the molecule.
In the absence of a photocatalyst, direct photolysis can occur. For nitroalkenes, radical addition to the nitro-bearing carbon can lead to a denitrative process and the formation of substituted alkenes. nih.gov While this is for a different class of nitro compounds, it illustrates the propensity of the nitro group to participate in radical reactions. The photochemical reactions of chlorobenzene (B131634) derivatives can also involve the homolytic cleavage of the carbon-chlorine bond, generating an aryl radical that can then react with the surrounding medium. rsc.org For this compound, it is plausible that both the nitro group and the chloro substituent could be involved in initial photochemical events, leading to a complex mixture of products.
Advanced Spectroscopic and Structural Characterization Methodologies for 1 Chloro 2 Methoxy 5 Methyl 3 Nitrobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution ¹H NMR Spectroscopy for Proton Environment Analysis
No ¹H NMR data for 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene has been found in the searched literature. This technique would be essential to determine the chemical shifts, multiplicities, and coupling constants of the protons, providing insight into the electronic environment of the hydrogen atoms within the molecule.
¹³C NMR Spectroscopy for Carbon Framework Determination
Similarly, no ¹³C NMR spectral data for this compound could be located. This analysis would be critical for identifying the number of unique carbon environments and their chemical shifts, thereby confirming the carbon skeleton of the compound.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Techniques
No FT-IR or Raman spectra for this compound are available in the surveyed resources. These vibrational spectroscopy techniques would reveal the characteristic frequencies of the functional groups present, such as C-Cl, C-O, C-H, and N-O bonds, confirming the molecular structure.
Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) and Low-Resolution Mass Spectrometry (LRMS) for Molecular Weight and Fragmentation Pattern Analysis
There is no specific GC-MS or LRMS data available for this compound. This analysis would determine the molecular weight of the compound and provide a characteristic fragmentation pattern, which is useful for structural elucidation and identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
No UV-Vis absorption spectra for this compound have been reported in the literature searched. This technique would provide information about the electronic transitions within the molecule, particularly the π to π* transitions of the aromatic system, and how they are influenced by the various substituents.
X-ray Crystallography for Solid-State Structure Determination
A search for crystallographic data from sources such as the Cambridge Structural Database and other publications did not yield any results for this compound. X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While crystal structures for related isomers exist, none are available for the specified compound.
Conformational Analysis in the Crystalline State
The precise solid-state conformation of the molecule would be determined, including the torsion angles between the benzene (B151609) ring and its various substituents (nitro, methoxy (B1213986), and methyl groups). Steric hindrance between adjacent bulky groups, such as the chloro, methoxy, and nitro substituents at positions 1, 2, and 3, would likely force the nitro and methoxy groups to twist out of the plane of the benzene ring to minimize repulsive forces. The exact dihedral angles would be a key feature of its conformational profile.
Without access to the foundational crystallographic data for this compound, any attempt to generate the requested detailed scientific article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.
Computational and Theoretical Studies on 1 Chloro 2 Methoxy 5 Methyl 3 Nitrobenzene
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed matter. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally tractable yet accurate method for predicting a wide range of molecular properties.
Optimization of Molecular Conformations and Energetic Landscapes
The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. DFT calculations are instrumental in optimizing the molecular conformation of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy.
The presence of multiple substituents on the benzene (B151609) ring—chloro, methoxy (B1213986), methyl, and nitro groups—introduces steric and electronic interactions that dictate the preferred conformation. For instance, the methoxy and nitro groups, being adjacent to each other, will likely adopt a spatial orientation that minimizes steric hindrance. The energetic landscape of the molecule can be mapped by calculating the energy of different rotational isomers (conformers), particularly around the C-O bond of the methoxy group and the C-N bond of the nitro group. This analysis reveals the global minimum energy conformation as well as the energy barriers to rotation, providing a picture of the molecule's flexibility.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Nitrobenzene (B124822)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | 1.74 | ||
| C-O (methoxy) | 1.36 | ||
| C-C (aromatic) | 1.39 - 1.41 | ||
| C-N (nitro) | 1.48 | ||
| N-O (nitro) | 1.22 | ||
| C-C-C (aromatic) | 118 - 122 | ||
| C-C-Cl | 119 | ||
| C-C-O | 125 | ||
| O-C-H (methoxy) | 109.5 | ||
| C-C-N | 118 | ||
| O-N-O | 124 | ||
| C-C-O-C (methoxy) | 0 or 180 | ||
| C-C-N-O (nitro) | 30 - 60 |
Note: These are representative values for a substituted nitrobenzene and are intended for illustrative purposes. Actual values for this compound would be determined through specific DFT calculations.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.
Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Nitrobenzene
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Note: These are hypothetical values for illustrative purposes. The actual energies would be calculated using DFT methods.
Molecular Electrostatic Potential (MESP) Surface Analysis for Charge Distribution
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior, particularly in relation to electrophilic and nucleophilic interactions. nih.gov The MESP is calculated from the electron density and represents the electrostatic potential experienced by a positive point charge at various points on the molecule's surface.
For this compound, the MESP surface would show regions of negative potential (color-coded in red or yellow) and positive potential (color-coded in blue). The areas of negative potential, rich in electrons, are susceptible to electrophilic attack. These are expected to be located around the oxygen atoms of the nitro and methoxy groups. Conversely, regions of positive potential, which are electron-deficient, are prone to nucleophilic attack. These are likely to be found around the hydrogen atoms and the carbon atom attached to the nitro group. The MESP surface provides a clear, intuitive picture of the molecule's polarity and its preferred sites of interaction. researchgate.net
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure representation. uni-muenchen.dewisc.edu This method allows for the quantitative analysis of electron delocalization and hyperconjugative interactions.
Quantum Theory of Atoms in Molecules (QTAIM) for Topological Analysis of Electron Density
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orguni-rostock.de This approach allows for the definition of atoms and chemical bonds based on the topology of the electron density. Key features of the electron density, such as bond critical points (BCPs), are analyzed to characterize the nature of the chemical bonds. researchgate.netwiley-vch.de
For this compound, a QTAIM analysis would identify the BCPs for all the covalent bonds within the molecule. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative measures of bond strength and character. muni.czuni-muenchen.de For instance, a high value of ρ and a negative value of ∇²ρ are characteristic of a shared (covalent) interaction, while a low ρ and a positive ∇²ρ indicate a closed-shell (ionic or van der Waals) interaction. This analysis can precisely describe the nature of the C-Cl, C-O, C-N, and C-C bonds within the molecule.
Substituent Effect Analysis Using Quantum Chemical Descriptors (e.g., cSAR, SESE)
The electronic properties of a substituted benzene are a complex interplay of the individual effects of each substituent. Quantum chemical descriptors provide a way to quantify these effects. The Charge of the Substituent Active Region (cSAR) and the Substituent Effect Stabilization Energy (SESE) are two such descriptors derived from quantum chemical calculations. d-nb.inforesearchgate.net
The cSAR model quantifies the electron-donating or electron-withdrawing power of a substituent by considering the charge of the substituent and the ipso-carbon atom. d-nb.info For this compound, one could analyze the cSAR values for the chloro, methoxy, methyl, and nitro groups to understand their individual contributions to the electronic landscape of the molecule. The SESE, on the other hand, quantifies the energetic effect of a substituent on the stability of the molecule. By comparing the energy of the substituted molecule to a reference molecule (e.g., benzene), the stabilizing or destabilizing effect of the substituents can be determined. These descriptors are valuable for understanding the structure-property relationships in substituted aromatic systems. d-nb.inforesearchgate.net
Reaction Pathway Modeling and Transition State Characterization through Computational Methods
A comprehensive review of available scientific literature reveals a notable absence of specific computational studies focused on the reaction pathway modeling and transition state characterization for the compound This compound . While computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting transition states, and understanding the energetic profiles of chemical reactions, it appears that dedicated research on these aspects for this particular molecule has not been published in the accessible public domain.
Theoretical studies on related nitroaromatic compounds often employ methods like Density Functional Theory (DFT) to model reaction pathways, such as those involved in synthesis or degradation. These studies typically calculate the energies of reactants, products, intermediates, and transition states to map out the most likely reaction mechanism. For instance, the nitration of aromatic precursors is a common subject of such computational analyses, where the transition states for the electrophilic attack of the nitronium ion (NO₂⁺) at different positions on the aromatic ring are modeled to predict regioselectivity.
However, without specific studies on this compound, any discussion of its reaction pathways or transition state geometries would be speculative and fall outside the scope of this scientifically accurate article. The unique substitution pattern of this molecule, with chloro, methoxy, methyl, and nitro groups, would present a distinct electronic and steric environment influencing its reactivity. Computational modeling would be essential to precisely determine factors such as:
The activation energies for nucleophilic aromatic substitution at the chlorine-bearing carbon.
The potential energy surface for further nitration or other electrophilic substitution reactions.
The rotational barriers of the methoxy and nitro groups and their influence on reactivity.
The transition states involved in potential degradation or transformation pathways.
Given the lack of specific research, no detailed findings or data tables on the computational modeling of reaction pathways and transition states for this compound can be presented. Future computational research would be invaluable in filling this knowledge gap and providing a deeper understanding of the chemical behavior of this compound.
Applications and Industrial Relevance of 1 Chloro 2 Methoxy 5 Methyl 3 Nitrobenzene
Role as a Versatile Synthetic Building Block in Diversified Organic Synthesis
1-Chloro-2-methoxy-5-methyl-3-nitrobenzene is recognized as a versatile organic building block, a foundational molecule used in the synthesis of more complex chemical structures. bldpharm.combicbiotech.com Its role as a synthetic intermediate is crucial in constructing a variety of organic compounds. chemscene.com The presence of multiple distinct functional groups on the aromatic ring provides several reaction sites, enabling chemists to perform sequential modifications to build intricate molecular architectures. For example, similar chloro-nitroaromatic compounds are used in reactions to form complex heterocyclic structures like benzoxazoles. chemicalbook.com The strategic placement of the nitro, chloro, methoxy (B1213986), and methyl groups influences the reactivity and regioselectivity of subsequent reactions, making it a tailored starting material for specific synthetic targets in pharmaceutical and chemical research. chemicalbook.comresearchgate.net
Application in the Synthesis of Agrochemicals and Crop Protection Agents
In the agrochemical industry, derivatives of substituted anilines and pyrimidines are essential for creating active ingredients in crop protection agents. alzchem.com Compounds with chloro, methoxy, and amino functionalities are used as intermediates for both pharmaceuticals and agrochemicals. alzchem.com The reduction of the nitro group in this compound to an amine group yields a substituted aniline (B41778). This aniline derivative serves as a key precursor for various agrochemicals. For instance, structurally related aminopyrimidines have been identified as nitrification inhibitors, which are agricultural compounds that improve fertilizer efficiency by preventing the bacterial conversion of ammonium (B1175870) to nitrate. sigmaaldrich.com
Utility in the Production of Industrial Dyes and Pigments
The production of many industrial dyes and pigments relies heavily on nitroaromatic precursors. epa.gov The typical synthetic route involves the reduction of a nitroaromatic compound to its corresponding aniline. This aniline is then chemically modified, often through a process called diazotization, and coupled with other aromatic molecules to form azo dyes, which represent a large class of colorants.
A closely related compound, para-Cresidine (2-Methoxy-5-methylaniline), is derived from the reduction of 4-methoxy-2-nitrotoluene and is a known precursor in the manufacturing of dyes and pigments, including the food coloring agent Allura Red AC. wikipedia.org By analogy, this compound can be reduced to 2-Amino-6-chloro-4-methoxytoluene, which can then serve as a precursor for specialized azo dyes and pigments. The EPA lists numerous chlorinated and nitrated benzenes as key intermediates in the dye and pigment industry, underscoring the importance of this class of compounds. epa.gov
Importance in Materials Science Research for Advanced Functional Materials
In the field of materials science, there is a continuous search for novel organic molecules that can be used to create advanced functional materials with specific electronic, optical, or thermal properties. While direct applications of this compound in materials science are an emerging area of research, its structure is of significant interest. The combination of electron-donating groups (methoxy, methyl) and electron-withdrawing groups (nitro, chloro) on the same aromatic ring creates a unique electronic profile. This substitution pattern can be exploited in the design of polymers or molecular crystals with tailored properties, making it a valuable candidate for research into new functional materials. researchgate.net
Precursor to Functionalized Aromatic Compounds for Various Industrial Uses
Beyond specific applications, this compound is a precursor to a wide range of functionalized aromatic compounds. The catalytic reduction of the nitro group is a common industrial process to produce substituted anilines, which are themselves versatile intermediates. google.com These anilines are used not only in dyes but also in the synthesis of pharmaceuticals and other specialty chemicals. For example, complex quinoline (B57606) derivatives, which have applications in medical research as potential antitumor agents, are synthesized from starting materials with similar functional group patterns. atlantis-press.comresearchgate.net Furthermore, the chloro group can be replaced through nucleophilic aromatic substitution, allowing for the introduction of other functional groups and further diversification of the potential products.
The table below summarizes the primary industrial applications and the key chemical transformations involved.
| Application Area | Key Chemical Transformation | Resulting Compound Class |
| Diversified Organic Synthesis | Various, including cyclization and substitution reactions. | Heterocyclic Compounds (e.g., Benzoxazoles) |
| Agrochemicals | Reduction of the nitro group to an amine. | Substituted Anilines |
| Dyes and Pigments | Reduction of the nitro group, followed by diazotization and coupling. | Azo Dyes |
| Materials Science | Polymerization or incorporation into larger molecular structures. | Functional Polymers/Crystals |
| Functionalized Aromatics | Reduction of nitro group; Nucleophilic substitution of chlorine. | Anilines, Phenols, etc. |
Inclusion in Environmental Monitoring Frameworks for Nitroaromatic Compounds
Nitroaromatic compounds, including chlorinated and nitrated toluenes, are recognized as important industrial chemicals. epa.gov Due to their widespread use in manufacturing dyes, agrochemicals, and other products, there is a potential for their release into the environment through industrial effluents. Consequently, regulatory and environmental agencies have developed frameworks to monitor the presence of these substances. The United States Environmental Protection Agency (EPA) maintains databases, such as the CompTox Chemicals Dashboard, that include information on the environmental fate and transport of such chemicals. epa.gov As an industrial intermediate, this compound falls within the broad class of nitroaromatic compounds that are subject to environmental and safety assessments.
Environmental Fate and Degradation Pathways of 1 Chloro 2 Methoxy 5 Methyl 3 Nitrobenzene
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical compound through non-biological processes such as the interaction with sunlight (photolysis) or water (hydrolysis). The structure of 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene, with its combination of chloro, methoxy (B1213986), methyl, and nitro functional groups on a benzene (B151609) ring, suggests that it may be susceptible to certain abiotic transformations, although likely at a slow rate.
Photolytic Degradation Processes in the Environment
Direct photolysis, the breakdown of a chemical by direct absorption of solar radiation, is a potential degradation pathway for aromatic compounds. For a chemical to undergo direct photolysis, it must absorb light in the environmentally relevant spectrum (wavelengths >290 nm). Nitroaromatic compounds are known to absorb UV light. For instance, 2-nitrotoluene (B74249) is susceptible to photochemical degradation, with major products being 2-methyl-6-nitrophenol (B87177) and 2-methyl-4-nitrophenol. nih.gov This suggests that photolysis of this compound could potentially lead to the formation of corresponding phenolic compounds through the displacement of the nitro group or other substituents by hydroxyl radicals generated in the presence of sunlight.
Indirect photolysis, where other substances in the environment (photosensitizers) absorb solar energy and transfer it to the target compound, can also contribute to degradation. In aqueous environments, the presence of substances like humic acids can accelerate the photodegradation of organic pollutants. Studies on 4-chloronitrobenzene have shown that its photocatalytic degradation can be initiated by hydroxyl radicals, leading to the displacement of the chlorine atom, the nitro group, and hydrogen atoms, resulting in the formation of various phenols.
However, the specific rate and products of photolysis for this compound remain uncharacterized. The presence of multiple substituents on the benzene ring will influence its absorption spectrum and its susceptibility to photochemical attack.
Hydrolysis and Other Non-Biological Transformation Pathways in Aqueous Media
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The potential for hydrolysis of this compound is considered to be low. The chloro and methoxy groups attached to the aromatic ring are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). For many chloronitrotoluenes, hydrolysis is not considered an environmentally significant fate process. researchgate.net
Reductive processes are another important non-biological transformation pathway, particularly in anoxic (oxygen-deficient) environments. The nitro group of nitroaromatic compounds is susceptible to reduction. This can occur abiotically in the presence of reducing agents in sediments and groundwater.
Biotic Degradation Pathways
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often the primary mechanism for the removal of organic pollutants from the environment. The biodegradability of a compound like this compound will depend on the presence of microbial populations with the necessary enzymatic machinery.
Microbial Transformation and Biodegradation Studies
No specific microbial degradation studies for this compound have been reported in the reviewed literature. However, extensive research on the biodegradation of other nitroaromatic compounds provides a framework for predicting its likely metabolic fate. nih.govnih.govcswab.orgscispace.com Microorganisms have evolved diverse strategies to metabolize these compounds, often utilizing them as sources of carbon, nitrogen, and energy. nih.gov
The initial steps in the biodegradation of nitroaromatic compounds can proceed through either oxidative or reductive pathways. nih.gov
Oxidative pathways often involve the action of dioxygenase or monooxygenase enzymes, which can lead to the removal of the nitro group as nitrite (B80452) and the formation of catechols. For example, the degradation of 2-nitrotoluene by a Micrococcus species proceeds via the formation of 3-methylcatechol. nih.gov
Reductive pathways involve the stepwise reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. These transformations are common under both anaerobic and aerobic conditions. nih.govcswab.org The resulting aromatic amines are often more susceptible to further degradation.
The presence of a chlorine atom can significantly impact biodegradability. In some cases, the chloro substituent can be removed either reductively (reductive dehalogenation) or oxidatively.
Aerobic and Anaerobic Biotransformation Routes in Environmental Systems
Aerobic Biotransformation:
Under aerobic (oxygen-present) conditions, bacteria can degrade nitroaromatic compounds through several routes. nih.gov One common strategy is the initial oxidation of the aromatic ring by dioxygenase enzymes, leading to the formation of a substituted catechol, which is then subject to ring cleavage. For instance, some bacteria can degrade 2-chloronitrobenzene by converting it to 3-chlorocatechol. chemsafetypro.com Another aerobic strategy involves the reduction of the nitro group. nih.gov
Anaerobic Biotransformation:
In anaerobic (oxygen-absent) environments, such as saturated soils, sediments, and certain wastewater treatment systems, the primary transformation route for nitroaromatic compounds is the reduction of the nitro group. chemsafetypro.com This process is generally faster than aerobic degradation for highly substituted nitroaromatics. The reduction of the nitro group to an amino group significantly changes the properties of the molecule, often making it less toxic and more amenable to further degradation if conditions become aerobic. For example, under anaerobic conditions, nitrobenzene (B124822) is readily reduced to aniline (B41778).
The following table summarizes potential initial transformation products of this compound based on known pathways for related compounds.
| Condition | Potential Initial Transformation Pathway | Plausible Intermediate(s) | Basis of Analogy |
| Aerobic | Oxidative (Dioxygenase attack) | Chloro-methoxy-methyl-catechol | Degradation of other nitroaromatics |
| Reductive | 1-Chloro-2-methoxy-5-methyl-3-aminobenzene | Reduction of nitro groups in various nitroaromatics | |
| Anaerobic | Reductive | 1-Chloro-2-methoxy-5-methyl-3-aminobenzene | Primary pathway for nitroaromatics in anoxic conditions |
Environmental Persistence, Mobility, and Bioavailability Considerations
The environmental persistence of this compound is expected to be significant due to the general recalcitrance of substituted nitroaromatic compounds. The combination of chloro, methoxy, and nitro groups likely contributes to its resistance to rapid degradation.
Mobility:
The mobility of an organic compound in soil and groundwater is largely governed by its sorption to soil organic matter and clay minerals, which is often estimated by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Compounds with high Koc values are less mobile. The estimated Koc for a structurally similar compound, 2-chloro-4-nitrotoluene, is approximately 1,391, suggesting slow mobility in soil. researchgate.net Given the structural similarities, this compound is also expected to have low to medium mobility in soil. Increased organic carbon content in soil generally leads to greater retention and reduced mobility of nitroaromatic compounds.
Bioavailability:
The bioavailability of a contaminant, its availability to be taken up by organisms, is closely linked to its sorption behavior. Strongly sorbed compounds are generally less bioavailable. The bioavailability of nitroaromatic compounds can be modulated by geochemical factors. For instance, the type of clay mineral and the associated cations can influence the strength of sorption and, consequently, the bioavailability and toxicity of these compounds to aquatic plants. researchgate.net
The following table provides a qualitative assessment of the likely environmental properties of this compound based on data for related compounds.
| Property | Predicted Level | Reasoning based on Analogous Compounds |
| Persistence | High | Nitroaromatic compounds are generally recalcitrant. |
| Mobility in Soil | Low to Medium | High estimated Koc values for similar chloronitrotoluenes. researchgate.net |
| Bioavailability | Low to Medium | Expected to sorb to soil organic matter, reducing availability. researchgate.net |
Limited direct research has been published on the specific environmental fate and degradation of this compound. However, its environmental behavior can be inferred from studies on structurally similar nitroaromatic compounds, which are recognized as priority pollutants due to their chemical stability and potential toxicity. nih.gov The degradation of such compounds in the environment is influenced by the presence of functional groups like the nitro (-NO2), chloro (-Cl), methoxy (-OCH3), and methyl (-CH3) groups on the benzene ring.
The environmental persistence and transformation of substituted nitrobenzenes are governed by both biotic and abiotic processes. Microbial degradation is a primary pathway for the breakdown of these compounds in soil and water. nih.gov This often involves the reduction of the nitro group under anaerobic or aerobic conditions, leading to the formation of nitroso, hydroxylamino, and amino derivatives. The presence of other substituents on the aromatic ring affects the rate and pathway of this biodegradation. For instance, the electron-withdrawing nature of the chloro and nitro groups can influence the molecule's susceptibility to microbial attack.
Analytical Methodologies for Monitoring Nitroaromatic Compounds in Environmental Matrices
The monitoring of nitroaromatic compounds, including halogenated and methylated variants, in environmental matrices such as water, soil, and air is crucial for assessing contamination and ensuring environmental safety. who.int Various sophisticated analytical methodologies have been developed for their detection and quantification, often requiring sample preparation to isolate and concentrate the analytes from complex samples. env.go.jp The choice of method depends on the specific analytes, the sample matrix, and the required sensitivity. cdc.gov
Sample Preparation Techniques Effective sample preparation is a critical first step for the reliable analysis of nitroaromatics. Common techniques include:
Solid-Phase Extraction (SPE): Widely used for aqueous samples, SPE employs cartridges or disks packed with sorbents like C18, divinylbenzene (B73037) (DVB), or Porapak RDX to extract and preconcentrate nitroaromatics from water. epa.govunitedchem.com
Liquid-Liquid Extraction (LLE): This classic technique uses an organic solvent to extract compounds from aqueous samples.
Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that is rapid and requires minimal solvent, it has been successfully applied for the analysis of nitrobenzenes and nitrochlorobenzenes in water. researchgate.net
Salting-Out Extraction: This method is used for low concentrations of explosive residues in water, where adding a salt like sodium chloride to an aqueous sample enhances the extraction of analytes into an organic solvent like acetonitrile. epa.govepa.gov
Chromatographic Techniques Chromatography is the cornerstone of nitroaromatic analysis, providing the necessary separation for complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique, particularly for thermally unstable compounds. ingenieria-analitica.com U.S. EPA Method 8330 is a standard HPLC method for determining nitroaromatics and nitramines in water, soil, and sediment. epa.govwaters.com The method typically utilizes a C18 or phenyl reversed-phase column with ultraviolet (UV) detection at wavelengths such as 254 nm. ingenieria-analitica.comwaters.com This approach can achieve detection limits in the parts-per-billion (ppb) range. epa.govingenieria-analitica.com
Gas Chromatography (GC): GC is another powerful tool, especially when coupled with selective detectors. U.S. EPA Method 609 specifies GC for the determination of certain nitroaromatics. epa.gov Common detectors include:
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds and nitro groups, making it suitable for dinitrotoluenes and other chlorinated nitroaromatics. epa.gov
Flame Ionization Detector (FID): A universal detector used for compounds like nitrobenzene. who.intepa.gov
Nitrogen-Phosphorus Detector (NPD): Offers enhanced selectivity for nitrogen-containing compounds. cdc.gov
Mass Spectrometry (MS): When coupled with GC (GC-MS), it provides definitive identification and quantification. nih.gov GC-MS is highly selective and can be operated in different ionization modes, such as electron ionization (EI) or negative chemical ionization (NCI), to improve sensitivity and reliability. cdc.govnih.gov For some polar nitroaromatic compounds, a derivatization step may be necessary to improve their volatility for GC analysis. nih.gov
The following table summarizes key analytical methodologies used for monitoring nitroaromatic compounds.
| Technique | EPA Method (if applicable) | Typical Analytes | Sample Matrix | Common Sample Preparation | Detector(s) |
| HPLC | 8330, 8330A, 8330B | Explosive residues (TNT, DNT, RDX, HMX), Nitrotoluenes, Dinitrobenzenes unitedchem.comepa.gov | Water, Soil, Sediment epa.govingenieria-analitica.com | Solid-Phase Extraction (SPE), Salting-Out Extraction, Direct Injection epa.govepa.gov | UV Absorbance waters.com |
| GC | 609, 8091 | Nitrobenzene, Isophorone, Dinitrotoluenes, other Nitroaromatics epa.govwho.int | Water, Soil, Waste epa.gov | Liquid-Liquid Extraction, Solvent Exchange epa.gov | ECD, FID, NPD, TEA cdc.govepa.gov |
| GC-MS | 625 (confirmation) | Broad range of nitroaromatics, including nitrophenols and nitrochlorobenzenes researchgate.netepa.govnih.gov | Water, Air, Soil cdc.govresearchgate.netnih.gov | SPE, Dispersive Liquid-Liquid Microextraction (DLLME), Derivatization researchgate.netnih.govnih.gov | Mass Spectrometry (EI, NCI) nih.govnih.gov |
Future Research Directions and Unexplored Avenues for 1 Chloro 2 Methoxy 5 Methyl 3 Nitrobenzene
Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Footprint
The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of strong acids, leading to significant environmental concerns. nih.govresearchgate.net Future research must prioritize the development of green and sustainable synthetic routes for 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene. This involves exploring alternative nitrating agents, catalyst systems, and reaction media that minimize waste and energy consumption. researchgate.netmdpi.com
Key areas for investigation include:
Solid-Acid Catalysis: The use of solid-supported catalysts, such as zeolites or clays, can offer enhanced selectivity and ease of catalyst recovery, thereby reducing waste streams. researchgate.net
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and often lead to cleaner reaction profiles compared to conventional heating. researchgate.net
Flow Chemistry: Continuous-flow reactors provide enhanced safety for handling potentially hazardous nitration reactions and can lead to improved process control and scalability. rsc.org
Biocatalysis: Exploring enzymatic nitration or the use of whole-cell systems presents a frontier in green chemistry, though challenges in enzyme stability and substrate scope remain. nih.gov
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Challenges |
| Solid-Acid Catalysis | Improved regioselectivity, catalyst recyclability, reduced corrosive waste. researchgate.net | Catalyst deactivation, substrate diffusion limitations. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased energy efficiency, potential for solvent-free conditions. researchgate.net | Scale-up limitations, localized overheating. |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scale-up. rsc.org | Clogging of reactors, requirement for specialized equipment. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. nih.gov | Limited substrate scope, enzyme stability, low volumetric yields. |
Exploration of New Reactivity Modes and Catalytic Transformations for Derivatization
The functional groups present in this compound—a nitro group, a chlorine atom, a methoxy (B1213986) group, and a methyl group—offer multiple sites for derivatization. Future research should focus on unlocking new reactivity modes and developing selective catalytic transformations to access a diverse range of novel molecules.
The nitro group is a versatile handle for further transformations. acs.org Its reduction to an amino group is a fundamental transformation in organic synthesis, opening doors to a vast array of subsequent reactions, including diazotization, amide bond formation, and the synthesis of heterocyclic compounds. acs.org Research into chemoselective reduction methods that leave other functional groups intact is crucial. acs.org
The chlorine atom can be a site for nucleophilic aromatic substitution, although the electron-donating methoxy group might deactivate the ring towards such reactions. nih.gov Catalytic cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) offer powerful tools for C-C and C-heteroatom bond formation at the chloro-substituted position.
Advanced Computational Modeling for Predictive Synthesis and Reaction Design
Computational chemistry provides powerful tools to predict the reactivity and properties of molecules, thereby guiding experimental work. dergipark.org.trnih.gov For this compound, advanced computational modeling can be employed in several key areas:
Reaction Pathway Analysis: Density Functional Theory (DFT) calculations can be used to model potential reaction pathways for the synthesis and derivatization of the target molecule, helping to identify the most energetically favorable routes and predict potential byproducts. nih.gov
QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of derivatives of this compound based on their molecular descriptors. dergipark.org.trdergipark.org.tr This can aid in the rational design of new compounds with desired properties while minimizing potential hazards. researchgate.netnih.gov
Spectroscopic Prediction: Computational methods can predict spectroscopic data (e.g., NMR, IR, UV-Vis), which can aid in the characterization and identification of newly synthesized compounds.
Integration into Emerging Fields of Chemical Synthesis and Advanced Materials
The unique electronic and steric properties of this compound and its derivatives could be leveraged in emerging fields of chemical synthesis and materials science.
Organic Electronics: Nitroaromatic compounds can exhibit interesting electronic properties and have been investigated for applications in organic electronics. youtube.com The specific substitution pattern of the target molecule could lead to materials with tailored charge-transport properties.
Non-Linear Optics: The presence of both electron-donating and electron-withdrawing groups can lead to significant molecular hyperpolarizability, a key property for non-linear optical materials. dergipark.org.tr
Functional Dyes and Pigments: The chromophoric nitro group, in conjunction with the other substituents, could form the basis for novel dyes and pigments with specific absorption and emission characteristics.
Design and Synthesis of Related Scaffolds with Tuned Electronic and Steric Properties
Systematic modification of the this compound scaffold can lead to a library of related compounds with fine-tuned electronic and steric properties. This approach allows for the systematic investigation of structure-property relationships.
Future research could focus on:
Varying the Halogen: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) would modulate the reactivity of the C-X bond and the electronic properties of the aromatic ring.
Modifying the Alkoxy Group: Altering the methoxy group to other alkoxy groups (e.g., ethoxy, propoxy) would change the steric bulk and lipophilicity of the molecule.
Introducing Additional Substituents: The synthesis of analogues with additional functional groups on the aromatic ring would further expand the chemical space and potential applications.
| Scaffold Modification | Predicted Impact on Properties | Potential Research Focus |
| Halogen Variation (F, Br, I) | Altered C-X bond reactivity, modified electronic effects. | Reactivity in cross-coupling reactions, impact on biological activity. |
| Alkoxy Group Modification | Changes in steric hindrance, solubility, and lipophilicity. | Influence on crystal packing, interactions with biological targets. |
| Additional Ring Substituents | Fine-tuning of electronic properties and molecular shape. | Development of new materials with tailored optical or electronic properties. |
Strategies for Minimizing Environmental Impact During Production and Utilization
A holistic approach to the life cycle of this compound is essential to ensure its sustainable development and use. leeds.ac.ukmdpi.com This includes minimizing the environmental impact not only during its synthesis but also throughout its application and disposal.
Key strategies include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste generation. nih.gov
Use of Renewable Feedstocks: Exploring the possibility of deriving starting materials from renewable resources rather than fossil fuels. researchgate.net
Biodegradability by Design: Designing derivatives that are more susceptible to biodegradation, thereby reducing their environmental persistence. nih.govnih.gov
Life Cycle Assessment (LCA): Conducting a comprehensive LCA to identify and quantify the environmental impacts associated with the entire life cycle of the compound, from raw material extraction to final disposal. mdpi.comresearchgate.net
By focusing on these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for innovations in chemical synthesis, materials science, and sustainable chemical practices.
Q & A
Q. What are the standard synthetic routes for preparing 1-chloro-2-methoxy-5-methyl-3-nitrobenzene?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of a benzene ring. A common approach involves:
Methoxylation : Introducing the methoxy group via nucleophilic substitution using NaOCH₃ or Cu-mediated coupling .
Nitration : Nitration at the meta position using HNO₃/H₂SO₄, guided by the directing effects of the methoxy group.
Chlorination : Electrophilic chlorination (e.g., Cl₂/FeCl₃) at the para position relative to the nitro group.
Reaction progress should be monitored via TLC, and intermediates purified via recrystallization (e.g., ethanol/water mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy singlet at ~3.8 ppm, aromatic proton splitting patterns).
- IR Spectroscopy : Peaks at ~1530 cm⁻¹ (N=O asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm the nitro group .
- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z 231 (C₈H₇ClNO₃) and fragmentation patterns validate the structure .
- Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values .
Q. How can impurities be removed during purification?
- Methodological Answer :
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to isolate high-purity crystals.
- Column Chromatography : Employ silica gel with a gradient of hexane/ethyl acetate (e.g., 4:1 to 1:1) to separate nitro or chlorinated byproducts .
- Melting Point Analysis : A sharp melting point (~90–92°C, if available) indicates purity; deviations suggest residual solvents or isomers .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in nitro groups) by acquiring spectra at 25°C and 60°C.
- 2D NMR (COSY, NOESY) : Identify coupling between adjacent protons or spatial proximity of substituents.
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to simulate NMR shifts and compare with experimental data .
Q. What strategies optimize the compound’s solubility for biological assays?
- Methodological Answer :
- Solvent Screening : Test DMSO (polar aprotic) for stock solutions and dilute in PBS (pH 7.4) for aqueous compatibility.
- Co-solvents : Add 10% PEG-400 to enhance solubility while maintaining biocompatibility.
- Hansen Solubility Parameters : Estimate solubility using HSPiP software based on the compound’s polarity (δD ~18.5, δP ~8.2) .
Q. How do substituent positions influence reaction mechanisms in further derivatization?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : The nitro group (meta-director) and methoxy group (ortho/para-director) compete, favoring substitution at the 5-methyl position.
- Kinetic vs. Thermodynamic Control : Use low temperatures (-10°C) and short reaction times to favor kinetic products (e.g., para-chlorination) .
Q. What are the stability considerations for long-term storage?
- Methodological Answer :
- Storage Conditions : Keep in amber vials at -20°C under argon to prevent photodegradation and hydrolysis.
- Stability-Indicating Assays : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) for decomposition peaks.
- Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks to predict shelf life .
Q. How can the compound’s antibacterial activity be systematically evaluated?
- Methodological Answer :
- MIC Determination : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Structure-Activity Relationship (SAR) : Modify the nitro or methoxy groups and compare activity trends.
- Crystallography : Co-crystallize with bacterial enzymes (e.g., dihydrofolate reductase) to study binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
